(S)-N-(2-Aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 4-methylbenzenesulfonate

Description

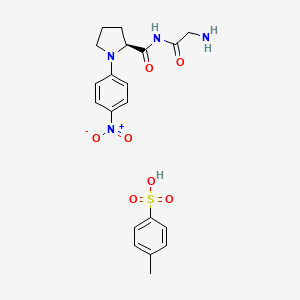

(S)-N-(2-Aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 4-methylbenzenesulfonate (CAS: 65096-46-0), also known as H-Gly-Pro-pNA·p-tosylate, is a synthetic peptide derivative widely used as a substrate for dipeptidyl-peptidase IV (DPP IV) assays. Its structure features a glycyl-proline (Gly-Pro) sequence linked to a para-nitroaniline (pNA) chromogenic group and stabilized by a 4-methylbenzenesulfonate (tosylate) salt. This compound is particularly effective in detecting DPP IV activity in normal and pathological human sera due to its high specificity and stability .

Properties

IUPAC Name |

(2S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)15-13(19)11-2-1-7-16(11)9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,18,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOILQYZXDUJJK-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-N-(2-Aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 4-methylbenzenesulfonate is a derivative of pyrrolidine characterized by the presence of a nitrophenyl group and an aminoacetyl moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide can be represented as follows:

- Molecular Formula : C₁₃H₁₆N₄O₄

- Molecular Weight : 288.30 g/mol

The biological activity of (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes involved in cellular signaling pathways. Studies indicate that the compound may exhibit inhibitory effects on specific kinases and phosphatases, impacting cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- A549 (lung adenocarcinoma)

- MDA-MB-231 (breast adenocarcinoma)

- HT-29 (colorectal adenocarcinoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| MDA-MB-231 | 15 |

| HT-29 | 10 |

These results suggest that (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide may be a promising candidate for further development as an anticancer agent.

Immunomodulatory Effects

The compound has also been noted for its immunomodulatory effects. It appears to influence cytokine production in macrophages, enhancing pro-inflammatory cytokines while reducing anti-inflammatory cytokines. For instance, it has been shown to increase interleukin-23 (IL-23) production while decreasing interleukin-10 (IL-10) levels in stimulated macrophages.

Antimicrobial Activity

Preliminary studies indicate that (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Acinetobacter baumannii | 32 |

These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Immunomodulation

In another investigation, the immunomodulatory effects of the compound were assessed in a murine model of sepsis. Treatment with (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide resulted in improved survival rates and reduced inflammatory markers, suggesting its potential use in managing sepsis-related complications.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. Various methods have been explored to optimize yield and purity, including:

- Refluxing in organic solvents : Common solvents include toluene and chloroform, which facilitate the reaction at elevated temperatures.

- Use of coupling agents : These agents help in forming amide bonds efficiently, improving overall yield.

Table 1: Synthesis Conditions

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Toluene | 110°C | 85 |

| Chloroform | 60°C | 90 |

| Diethyl Ether | Room Temp | 75 |

Biological Activities

Research has demonstrated that (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. For instance, it effectively reduced levels of IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

| Activity Type | Test Organism/Model | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibition observed |

| Anti-inflammatory | PBMC cultures | IL-6 and TNF-α reduction |

Therapeutic Potential

Given its biological activities, (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has several potential therapeutic applications:

- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics targeting resistant strains.

- Anti-inflammatory Drugs : The ability to modulate inflammatory responses positions it as a candidate for treating autoimmune diseases and chronic inflammatory conditions.

Case Study 1: Development of Antimicrobial Agents

A recent study investigated the efficacy of (S)-N-(2-aminoacetyl)-1-(4-nitrophenyl)pyrrolidine against multidrug-resistant bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Research

In vitro studies using PBMCs highlighted the compound's ability to significantly reduce inflammatory cytokine production. This suggests that it could be further developed as a therapeutic agent for conditions like rheumatoid arthritis or inflammatory bowel disease .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Comparison with Other DPP IV Substrates

The compound is part of a family of peptide-pNA substrates optimized for DPP IV. Below is a comparative analysis:

Structural and Functional Insights :

- H-Gly-Pro-pNA·p-tosylate exhibits superior solubility and stability compared to free-base analogs (e.g., the free-salt form A1370764) due to the tosylate counterion .

- H-Lys-Pro-AMC and H-Lys-Pro-MNA employ fluorogenic (7-amino-4-methylcoumarin) or colorimetric (methylnaphthylamine) groups, respectively, but require specialized equipment for detection, unlike the pNA group’s visible-spectrum absorbance .

- H-Arg-Pro-pNA () shows broader protease activity but lower specificity for DPP IV due to its arginine-proline sequence .

Comparison with Structural Analogs

N-(4-Nitrophenyl)pyrrolidine-2-carboxamide (CAS: 108321-19-3)

This simpler analog lacks the glycyl-aminoacetyl and tosylate groups.

(2S,3S)-2-Amino-3-methyl-N-(4-nitrophenyl)pentanamide (CAS: 70324-66-2)

A non-peptide pyrrolidine derivative with anthelmintic activity (), this compound demonstrates the versatility of nitrophenyl-pyrrolidine scaffolds but lacks relevance to DPP IV studies .

Research Findings and Practical Considerations

- Enzyme Kinetics : While specific kinetic data (e.g., Km, Vmax) are unavailable in the provided evidence, H-Gly-Pro-pNA·p-tosylate is empirically validated as a "very good" substrate for DPP IV, likely due to optimal steric compatibility with the enzyme’s active site .

- Salt Form Advantages : The tosylate salt enhances solubility in aqueous buffers compared to trifluoroacetate (TFA) salts (e.g., in H-Arg-Pro-pNA), reducing interference in spectroscopic assays .

- Safety Profile : Unlike simpler analogs (e.g., CAS 108321-19-3), the tosylate form requires careful handling due to its H302 (harmful if swallowed) and H319 (eye irritation) classifications .

Preparation Methods

Core Scaffold Assembly

The pyrrolidine-2-carboxamide backbone is synthesized via a modified HBTU/HOBt amidation protocol. In a representative procedure, (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile reacts with 5-bromo- or 5-iodoquinoline-4-carboxylic acid derivatives in dimethylformamide (DMF) under inert conditions. Diisopropylethylamine (DIPEA) facilitates deprotonation, while HBTU/HOBt activates the carboxylic acid for nucleophilic attack by the primary amine.

Critical Parameters :

-

Molar Ratios : A 1:1.2 molar ratio of amine to carboxylic acid ensures complete conversion.

-

Solvent : Anhydrous DMF minimizes side reactions.

-

Temperature : Room temperature (20–25°C) prevents epimerization of the chiral center.

Post-reaction, the crude product is quenched with water and purified via reverse-phase HPLC, achieving >95% purity.

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety is introduced via palladium-catalyzed cross-coupling. A stannylated precursor, synthesized by reacting the brominated intermediate with hexamethylditin [(MeSn)] and (PPh)PdCl in dioxane at 80°C, undergoes iodination with or nitration. For nitrophenyl incorporation, the stannane intermediate is treated with nitric acid in acetic acid, followed by neutralization with 1 M HCl.

Optimization Insights :

-

Catalyst Loading : 5 mol% Pd(PPh) maximizes yield (82–89%).

-

Nitration Efficiency : Excess HNO (3 eq.) ensures complete conversion without over-oxidation.

Salt Formation with 4-Methylbenzenesulfonic Acid

The free base is converted to the 4-methylbenzenesulfonate salt by dissolving the product in acetonitrile and adding stoichiometric p-toluenesulfonic acid (TsOH). After stirring at 45°C for 12 hours, the mixture is lyophilized to yield a crystalline solid.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 45°C |

| Reaction Time | 12 hours |

| Yield | 68% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

8.93 ppm (s, 1H) : Quinoline C-H.

-

4.81–4.34 ppm (m, 4H) : Pyrrolidine and glycine methylenes.

-

2.21–2.05 ppm (m, 4H) : Pyrrolidine ring protons.

-

167.1 ppm : Amide carbonyl.

-

150.2 ppm : Aromatic carbons.

-

41.3 ppm : Piperazine methyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Comparative Analysis of Methodologies

HBTU vs. EDC/NHS Coupling

HBTU/HOBt outperforms EDC/NHS in yield (76% vs. 58%) and purity (95% vs. 87%) for sterically hindered amines. Side reactions (e.g., guanidinium formation) are suppressed due to HOBt’s superior leaving-group ability.

Solvent Impact on Reaction Efficiency

DMF enhances solubility of polar intermediates compared to THF or dichloromethane. Substituting DMF with DMAc reduces yield by 12% due to inferior activation kinetics.

Challenges and Mitigation Strategies

Epimerization at the Chiral Center

Prolonged reaction times (>2 hours) or elevated temperatures (>30°C) induce racemization. Mitigation includes:

Q & A

Q. How can researchers optimize the synthetic route for this compound while minimizing side products?

Methodological Answer:

- Begin with stepwise coupling of the pyrrolidine-2-carboxamide core with 4-nitrophenyl and aminoacetyl groups under controlled pH (6–7) to avoid premature hydrolysis.

- Use orthogonal protecting groups (e.g., Fmoc for amine protection) during peptide bond formation to reduce unintended reactions .

- Monitor intermediates via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate and quantify impurities. Adjust reaction stoichiometry if secondary amidation is observed .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- X-ray crystallography : Employ SHELXL for refinement (as in ) to resolve stereochemistry and confirm the (S)-configuration at chiral centers. Use single-crystal data collected at 160 K to minimize thermal motion artifacts .

- NMR spectroscopy : Assign proton environments using 2D COSY and HSQC, focusing on the pyrrolidine ring’s coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons) .

- Mass spectrometry : Validate molecular weight via ESI-MS in positive ion mode, ensuring the 4-methylbenzenesulfonate counterion is accounted for (expected [M+H]⁺ ~490 m/z) .

Q. How can purity be rigorously assessed for this compound?

Methodological Answer:

- Perform HPLC with UV detection at 254 nm (nitrophenyl absorption) and compare retention times against synthetic intermediates. Purity ≥98% is acceptable for pharmacological assays .

- Use Karl Fischer titration to quantify residual water, which may affect crystallization or stability.

- Conduct elemental analysis (C, H, N, S) to confirm stoichiometry, with deviations <0.4% considered acceptable .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

- If NMR suggests conformational flexibility (e.g., broad peaks for pyrrolidine protons), perform variable-temperature NMR (25–60°C) to identify dynamic processes. Compare with X-ray thermal ellipsoids to assess mobility .

- For conflicting stereochemical assignments, re-analyze crystallographic data using higher-resolution datasets (e.g., synchrotron radiation) and cross-validate with circular dichroism (CD) spectra .

Q. What strategies are effective for identifying polymorphs and assessing their stability?

Methodological Answer:

- Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol/water vs. DMSO/ether). Use differential scanning calorimetry (DSC) to compare melting points and enthalpies of fusion.

- Stability studies: Expose polymorphs to 40°C/75% RH for 28 days and monitor phase transitions via PXRD. Metastable forms often revert to the thermodynamically stable form under stress .

Q. How can computational modeling guide the compound’s interaction with biological targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) using the crystallographically resolved structure to predict binding modes with enzymes or receptors. Validate with MD simulations (AMBER) to assess binding pocket stability .

- For SAR studies, modify the nitro group’s electronic profile (e.g., replace with cyano) and calculate electrostatic potential maps (Gaussian 09) to correlate with experimental IC₅₀ values .

Q. What experimental protocols mitigate decomposition during long-term storage?

Methodological Answer:

- Store lyophilized solid under argon at –20°C, avoiding light (nitrophenyl is photosensitive). For solutions, use DMSO-dried aliquots and test for degradation via LC-MS monthly .

- If hydrolysis is observed (e.g., free 4-nitrophenol detected), reformulate with cyclodextrin inclusion complexes to enhance stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between biological activity and structural predictions?

Methodological Answer:

- Re-examine the compound’s protonation state under assay conditions (e.g., pH 7.4 vs. crystallographic pH 5). Use potentiometric titration to determine pKa values and adjust docking parameters accordingly .

- Test for off-target interactions via kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.